4-(2-Hydroxyethyl)pyridine-2-carbonitrile
Overview
Description
4-(2-Hydroxyethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H8N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a hydroxyethyl group at the fourth position and a carbonitrile group at the second position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)pyridine-2-carbonitrile can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the hydroxyethyl group.
Another method involves the reaction of 2-pyridinecarbonitrile with ethylene oxide in the presence of a catalyst such as sodium hydroxide. This reaction also proceeds through a nucleophilic substitution mechanism, where the ethylene oxide ring opens and attaches to the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(2-oxoethyl)pyridine-2-carbonitrile.
Reduction: The carbonitrile group can be reduced to form an amine group, resulting in the formation of 4-(2-hydroxyethyl)pyridine-2-amine.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: 4-(2-oxoethyl)pyridine-2-carbonitrile
Reduction: 4-(2-hydroxyethyl)pyridine-2-amine
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4-(2-Hydroxyethyl)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also act as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)pyridine-2-carbonitrile depends on its specific application. In biochemical assays, it can act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In coordination chemistry, it can form complexes with metal ions, influencing their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Similar structure but lacks the hydroxyethyl group.
4-(2-Hydroxyethyl)pyridine: Similar structure but lacks the carbonitrile group.
4-[(2-hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile: Similar structure with an additional methylamino group.
Uniqueness
4-(2-Hydroxyethyl)pyridine-2-carbonitrile is unique due to the presence of both the hydroxyethyl and carbonitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
IUPAC Name |
4-(2-hydroxyethyl)pyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-8-5-7(2-4-11)1-3-10-8/h1,3,5,11H,2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOORVBWJBCNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624740 | |
Record name | 4-(2-Hydroxyethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99584-77-7 | |
Record name | 4-(2-Hydroxyethyl)pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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